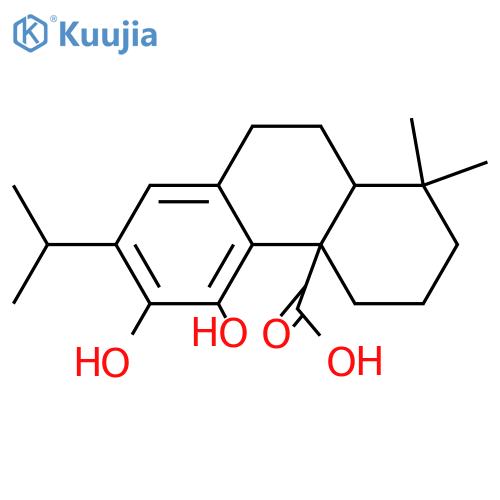

Cas no 139236-75-2 (5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydro-phenanthrene-4a-carboxylic acid)

5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydro-phenanthrene-4a-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydro-phenanthrene-4a-carboxylic acid

- CA

- carnocis acid

- carnosic acid

-

- MDL: MFCD02259459

5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydro-phenanthrene-4a-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB451083-1g |

Carnosic acid, 95%; . |

139236-75-2 | 95% | 1g |

€86.40 | 2025-02-16 | |

| abcr | AB451083-25 g |

Carnosic acid, 95%; . |

139236-75-2 | 95% | 25g |

€439.50 | 2023-04-22 | |

| abcr | AB451083-5 g |

Carnosic acid, 95%; . |

139236-75-2 | 95% | 5g |

€153.40 | 2023-04-22 | |

| abcr | AB451083-100g |

Carnosic acid, 95%; . |

139236-75-2 | 95% | 100g |

€1372.20 | 2025-02-16 | |

| abcr | AB451083-25g |

Carnosic acid, 95%; . |

139236-75-2 | 95% | 25g |

€460.30 | 2025-02-16 | |

| abcr | AB451083-5g |

Carnosic acid, 95%; . |

139236-75-2 | 95% | 5g |

€157.90 | 2025-02-16 | |

| eNovation Chemicals LLC | Y1252872-100mg |

4a(2H)-Phenanthrenecarboxylic acid, 1,3,4,9,10,10a-hexahydro-5,6-dihydroxy-1,1-dimethyl-7-(1-methylethyl)-, (4aR,10aS)-rel- |

139236-75-2 | 95% | 100mg |

$560 | 2023-05-18 | |

| abcr | AB451083-100 g |

Carnosic acid, 95%; . |

139236-75-2 | 95% | 100g |

€1,303.70 | 2023-04-22 | |

| abcr | AB451083-1 g |

Carnosic acid, 95%; . |

139236-75-2 | 95% | 1g |

€84.90 | 2023-04-22 |

5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydro-phenanthrene-4a-carboxylic acid 関連文献

-

Dalia Elebeedy,Walid F. Elkhatib,Ahmed Kandeil,Aml Ghanem,Omnia Kutkat,Radwan Alnajjar,Marwa A. Saleh,Ahmed I. Abd El Maksoud,Ingy Badawy,Ahmed A. Al-Karmalawy RSC Adv. 2021 11 29267

-

Huijuan Zheng,Wahyu Wijaya,Hongwei Zhang,Konglong Feng,Qianru Liu,Ting Zheng,Zhiya Yin,Yong Cao,Qingrong Huang Food Funct. 2020 11 8141

-

Miguel A. González Nat. Prod. Rep. 2015 32 684

-

Mohamed A. Salem,Rasha Ali Radwan,Eman Sherien Mostafa,Saleh Alseekh,Alisdair R. Fernie,Shahira M. Ezzat RSC Adv. 2020 10 31511

-

Yan-Yan Ma,Deng-Gao Zhao,Ruiqiang Zhang,Xuan He,Bao Qiong Li,Xiang-Zhi Zhang,Zijian Wang,Kun Zhang Food Funct. 2020 11 1692

-

Mikko Vahermo,Sara Krogerus,Abdelmajeed Nasereddin,Marcel Kaiser,Reto Brun,Charles L. Jaffe,Jari Yli-Kauhaluoma,Vania M. Moreira Med. Chem. Commun. 2016 7 457

-

Si-Jian Wang,Qian Chen,Meng-Yang Liu,Hai-Yang Yu,Jing-Qi Xu,Jia-Qi Wu,Yi Zhang,Tao Wang Food Funct. 2019 10 7356

-

Martin E. Erdmann,Benjamin Zeeb,Hanna Salminen,Monika Gibis,Ralf Lautenschlaeger,Jochen Weiss Food Funct. 2015 6 793

-

Iriny M. Ayoub,Mina Y. George,Esther T. Menze,Maryhan Mahmoud,Mariam Botros,Mariam Essam,Israa Ashmawy,Pussey Shendi,Andrew Hany,Mohammed Galal,Mohamed Ayman,Rola M. Labib Food Funct. 2022 13 2253

-

Giovani L. Zabot,Moyses N. Moraes,Maurício A. Rostagno,M. Angela A. Meireles Anal. Methods 2014 6 7457

5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydro-phenanthrene-4a-carboxylic acidに関する追加情報

Introduction to 5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydro-phenanthrene-4a-carboxylic acid (CAS No. 139236-75-2)

5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydro-phenanthrene-4a-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 139236-75-2, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of hexahydrophenanthrenes, a subclass of tricyclic aromatic hydrocarbons characterized by a partially saturated ring system. The presence of multiple functional groups, including hydroxyl and carboxylic acid moieties, alongside its unique substitution pattern, makes it a structurally intriguing molecule with potential applications in medicinal chemistry and drug discovery.

The molecular structure of 5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydro-phenanthrene-4a-carboxylic acid consists of a central phenanthrene core modified by the introduction of six-membered cyclohexane rings at positions 2–3 and 9–10. This partial saturation imparts flexibility to the molecule while maintaining its aromatic character. The compound is further functionalized by the presence of two hydroxyl groups at the 5 and 6 positions and a carboxylic acid group at the 4a position. Additionally, there is a propyl substituent at the 7-position and a dimethyl group at the 1-position. Such a diverse array of substituents contributes to the compound's complex stereochemistry and reactivity.

In recent years, there has been growing interest in tricyclic compounds due to their prevalence in natural products and their potential as pharmacophores in drug design. Hexahydrophenanthrenes are particularly noteworthy for their ability to mimic certain biological targets with high affinity. The hydroxyl and carboxylic acid groups in 5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydro-phenanthrene-4a-carboxylic acid provide multiple sites for hydrogen bonding interactions with biological macromolecules. These interactions are crucial for modulating binding affinity and selectivity in drug-receptor interactions.

One of the most compelling aspects of this compound is its potential role as a precursor or analog in the synthesis of biologically active molecules. The structural framework of hexahydrophenanthrenes has been explored extensively in the development of therapeutic agents targeting various diseases. For instance, derivatives of this class have shown promise in inhibiting enzymes involved in cancer metabolism and inflammation pathways. The presence of hydroxyl groups suggests that 5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydro-phenanthrene-4a-carboxylic acid may exhibit similar bioactivities or serve as a scaffold for further derivatization.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy before conducting costly wet-lab experiments. Molecular docking studies have been particularly useful in evaluating how 5,6-dihydroxy-1,1-dimethyl-7-propan-2-ylyl -2 ,3 ,4 ,9 ,10 ,10a -hexahydro - phenanthrene -4a -carboxylic acid interacts with target proteins such as kinases or transcription factors. These studies have highlighted its potential as an inhibitor or modulator of key signaling pathways implicated in diseases like cancer and neurodegeneration.

The synthesis of 5 ,6 -dihydroxy -1 ,1 -dimethyl -7 -propan -2 - yl - 2 ,3 ,4 ,9 ,10 ,10a -hexahydro - phenanthrene - 4a -carboxylic acid presents both challenges and opportunities for synthetic chemists. The construction of the tricyclic core requires multi-step organic transformations that often involve cyclization reactions and functional group manipulations. Advances in catalytic methods have made it possible to achieve these transformations under milder conditions with higher yields. For example ,transition metal-catalyzed cross-coupling reactions have been employed to introduce substituents at specific positions on the phenanthrene scaffold.

The role of computational tools in guiding synthetic strategies cannot be overstated .By leveraging machine learning algorithms trained on large datasets of chemical reactions, scientists can predict optimal synthetic routes for complex molecules like 5 ,6 -dihydroxy -1 ,1 -dimethyl -7 -propan - 2 yl - 2 ,3 ,4 ,9 ,10 ,10a hexahydro phenanthrene - 4a carboxylic acid . These tools can identify potential pitfalls such as competing side reactions or low-yielding steps, allowing researchers to streamline their synthetic approaches . This integration of computational methods with traditional wet-lab techniques represents a paradigm shift toward more efficient drug discovery pipelines .

In addition to its synthetic significance, this compound has attracted interest due to its structural similarity to natural products known for their therapeutic properties .For instance, certain hexahydrophenanthrenes isolated from plants have demonstrated antimicrobial and anti-inflammatory activities .By studying compounds like 5 ,6 dihydroxy – 1 , 1 dimethyl – 7 propan – 2 yl – 2 ,3 ,4 ,9 ,10 ,10a hexahydro phenanthrene – 4a carboxylic acid , researchers hope to uncover new bioactive scaffolds that can be further optimized into lead compounds for drug development .

The pharmacological evaluation of 5 ,6 dihydroxy – 1 , 1 dimethyl – 7 propan – 2 yl – 2 ,3 ,4 ,9 ,10 ,10a hexahydro phenanthrene – 4a carboxylic acid is currently underway in several academic and industrial laboratories . Preliminary studies suggest that it may exhibit inhibitory effects on enzymes such as COX (cyclooxygenase) or LOX (lipoxygenase) which are implicated in inflammatory responses . Furthermore, its ability to cross cell membranes efficiently makes it an attractive candidate for oral administration .

The future prospects for this compound are promising given its unique structural features and potential bioactivities . As research progresses, more refined derivatives may be developed through structure-based drug design approaches . These derivatives could be tailored to enhance potency, selectivity, or pharmacokinetic properties while minimizing off-target effects . Collaborative efforts between synthetic chemists, medicinal chemists, and biologists will be essential in realizing these goals.

139236-75-2 (5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydro-phenanthrene-4a-carboxylic acid) 関連製品

- 910228-13-6((2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate)

- 1803616-98-9(2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine)

- 2138240-76-1(1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene)

- 1427723-99-6(3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-)

- 1026905-47-4(3-(2,4-dichlorophenyl)propane-1-thiol)

- 2228894-24-2(6-(4-methoxypiperidin-4-yl)methyl-1H-indole)

- 1209224-50-9(2-(4-chlorophenoxy)-1-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one)

- 2034308-79-5(N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide)

- 70978-41-5(N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide)

- 874297-97-9(1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea)